molecular formula C7H8BClO4S B2698299 (3-Chloro-4-methanesulfonylphenyl)boronic acid CAS No. 2239305-86-1

(3-Chloro-4-methanesulfonylphenyl)boronic acid

Cat. No.: B2698299
CAS No.: 2239305-86-1
M. Wt: 234.46
InChI Key: KEFDTLJOWCYVOM-UHFFFAOYSA-N
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Description

(3-Chloro-4-methanesulfonylphenyl)boronic acid (CAS 2239305-86-1, molecular formula C₇H₈BClO₄S, molecular weight 234.47) is a boronic acid derivative featuring a phenyl ring substituted with a chlorine atom at the 3-position and a methanesulfonyl group (-SO₂CH₃) at the 4-position . This compound is commercially available (priced at $167.00/1g) and stored under inert conditions (2–8°C) due to its sensitivity . Its structure combines electron-withdrawing groups (EWGs), which influence its acidity, reactivity, and biological interactions.

Properties

IUPAC Name

(3-chloro-4-methylsulfonylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO4S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFDTLJOWCYVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)S(=O)(=O)C)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-methanesulfonylphenyl)boronic acid typically involves the borylation of a suitable aryl halide precursor. One common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with a boronic acid or boronate ester . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process would typically be carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the most prominent application of this boronic acid, enabling the synthesis of biaryl and heterobiaryl structures.

Reaction Conditions and Catalytic Systems

  • Catalysts : Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) .

  • Bases : Cs₂CO₃, Na₂CO₃, or K₃PO₄ in aqueous/organic biphasic systems .

  • Additives : Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst .

  • Solvents : Dimethoxyethane (DME), toluene, or THF .

Example Reaction

Reaction with 5-chloropyridine derivatives yields trifluoromethyl-substituted biaryl ketones, as demonstrated in :

text
(3-Chloro-4-methanesulfonylphenyl)boronic acid + 5-chloropyridine → 3-[4-(Methylsulfonyl)phenyl]-5-(trifluoromethyl)pyridyl phenyl ketone Conditions: Pd catalyst, Cs₂CO₃, DME, 80°C, 12h. Yield: 60–85% [9].

Electronic Effects

The electron-withdrawing methanesulfonyl group enhances the electrophilicity of the boron center, accelerating transmetalation with palladium intermediates .

Halodeboronation Reactions

Halodeboronation replaces the boronic acid group with a halogen via ipso-substitution.

Mechanism and Reagents

  • Electrophilic Halogenation : N-Halosuccinimides (NXS) or dihalohydantoins .

  • Base Requirement : KOAc or NaOMe to form reactive boronate intermediates .

  • Regioselectivity : Controlled by steric and electronic factors from the sulfonyl and chloro groups .

Example Reaction

text
This compound + N-Iodosuccinimide (NIS) → 3-Chloro-4-methanesulfonyliodobenzene Conditions: KOAc (catalytic), CH₃CN, 25°C, 2h. Yield: 75–90% [3].

Substrate Compatibility

  • BMIDA and BPin derivatives show reduced reactivity compared to boronic acids .

  • Steric hindrance from the methanesulfonyl group minimally affects reactivity due to its para positioning .

Protodeboronation

Under acidic conditions, protodeboronation can occur, though the electron-withdrawing groups stabilize the boronic acid against this side reaction.

Esterification

Reaction with diols (e.g., pinacol) forms stable boronate esters for storage or purification:

text
This compound + Pinacol → Corresponding boronate ester Conditions: Toluene, reflux, 4h. Yield: >90% [5].

Comparative Reactivity Data

Reaction Type Reagents/Conditions Yield (%) Key Reference
Suzuki CouplingPd(PPh₃)₄, Cs₂CO₃, DME, 80°C60–85
IododeboronationNIS, KOAc, CH₃CN, 25°C75–90
BromodeboronationNBS, NaOMe, CH₃CN70–85
Boronate Ester FormationPinacol, Toluene, reflux>90

Mechanistic Insights

  • Suzuki-Miyaura Coupling : Proceeds via oxidative addition of aryl halides to Pd(0), followed by transmetalation with the boronate intermediate and reductive elimination .

  • Halodeboronation : Base-mediated formation of a tetrahedral boronate intermediate precedes electrophilic attack by halogens .

Challenges and Optimization

  • Steric Effects : The bulky methanesulfonyl group may hinder coupling with sterically demanding aryl halides.

  • Solubility : Enhanced solubility in polar solvents (e.g., DMF) improves reaction efficiency.

This compound is a versatile building block in synthetic chemistry, with predictable reactivity in cross-coupling and halogenation reactions. Its functional groups enable precise tuning of electronic and steric properties, making it valuable for constructing complex bioactive molecules.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H8BClO4S
  • Molecular Weight : 234.47 g/mol
  • IUPAC Name : (3-chloro-4-methylsulfonylphenyl)boronic acid

This compound features a boronic acid group attached to a phenyl ring, which is further substituted with chlorine and methanesulfonyl groups. These functional groups contribute to its reactivity and potential applications in various fields.

Organic Synthesis

(3-Chloro-4-methanesulfonylphenyl)boronic acid serves as a versatile building block in organic chemistry. It is primarily used in:

  • Carbon-Carbon Bond Formation : It facilitates the construction of complex organic molecules through reactions like Suzuki-Miyaura coupling.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications, particularly:

  • Enzyme Inhibition : It can inhibit proteases and kinases, which are vital in cancer progression and cellular signaling pathways. The boronic acid group forms reversible covalent bonds with active site residues of enzymes, effectively blocking their activity.

Case Study: Anticancer Activity

Research indicates that this compound can inhibit the proliferation of prostate and breast cancer cell lines. In vitro studies have demonstrated significant potency, suggesting its potential as a pharmacophore in drug design targeting tumor growth pathways.

Antimicrobial Activity

The compound exhibits antibacterial properties against various strains, including those resistant to conventional antibiotics. Its ability to disrupt bacterial biofilms enhances its therapeutic potential.

Case Study: Antimicrobial Evaluation

In experiments against Pseudomonas aeruginosa, the compound showed promising results in inhibiting biofilm formation, which is critical for treating chronic infections.

Activity TypeSpecific ActionReference
AnticancerInhibits proliferation in prostate cancer cells
Enzyme InhibitionBlocks serine proteases and kinases
AntimicrobialEffective against resistant bacterial strains

Mechanism of Action

The mechanism of action of (3-Chloro-4-methanesulfonylphenyl)boronic acid in biological systems involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is particularly relevant in the inhibition of proteases and kinases, which are critical in various cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Acidity and Reactivity

The methanesulfonyl group (strong EWG) and chlorine (moderate EWG) significantly lower the pKa of the boronic acid compared to unsubstituted phenylboronic acid (pKa ~8.86) . This enhanced acidity promotes diol binding and interactions with biological targets like enzymes .

Table 1: Key Structural and Electronic Properties

Compound Name CAS Number Substituents (Position) Key Functional Groups Acidity (Relative to Phenylboronic Acid)
(3-Chloro-4-methanesulfonylphenyl)BA 2239305-86-1 Cl (3), -SO₂CH₃ (4) Sulfonyl, Chlorine ↑↑ (Significantly higher)
(3-Chloro-4-hydroxyphenyl)BA 182344-13-4 Cl (3), -OH (4) Hydroxyl, Chlorine ↑ (Moderately higher)
2-Chloro-4-methoxyphenylBA 219735-99-6 Cl (2), -OCH₃ (4) Methoxy, Chlorine ↔ (Similar or slightly higher)
4-Chloro-2-methylphenylBA 209919-30-2 Cl (4), -CH₃ (2) Methyl, Chlorine ↔ (Similar)

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

Substituents impact reaction yields and efficiency. For example:

  • 4-Chlorophenylboronic acid achieves 65% yield in coupling reactions .
  • Electron-donating groups (e.g., -CH₃) in 3,5-dimethylphenylboronic acid improve yields to 74% due to reduced steric hindrance .
Antiproliferative Effects:
  • Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit sub-micromolar cytotoxicity in triple-negative breast cancer cells .
  • While direct data for (3-Chloro-4-methanesulfonylphenyl)BA is lacking, its EWGs may enhance interactions with serine proteases or transcription factors implicated in cancer .
Enzyme Inhibition:
  • Meta-substituted aryl boronic acids (e.g., compound 4 in ) inhibit Streptococcus pneumoniae R39 with IC₅₀ values of 20–30 µM . The meta-chloro group in (3-Chloro-4-methanesulfonylphenyl)BA aligns with this activity trend.
  • Methanesulfonyl-containing boronic acids are unexplored in HDAC inhibition but share structural similarities with inhibitors like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, which inhibits fungal RPD3 at 1 µM .

Solubility and Stability

  • The sulfonyl group enhances water solubility compared to hydrophobic analogs like biphenylboronic acids .
  • Stability in aqueous buffers depends on pH; boronic acids with EWGs may form more stable esters with diols (e.g., in dynamic combinatorial chemistry) .

Hazard Statements for (3-Chloro-4-methanesulfonylphenyl)BA :

  • H302 : Harmful if swallowed.
  • H312 : Harmful in contact with skin.
  • H332 : Harmful if inhaled .
    Comparatively, phenylboronic acid (CAS 98-80-6) has milder hazards, highlighting the impact of substituents on toxicity .

Biological Activity

(3-Chloro-4-methanesulfonylphenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, applications in drug development, and relevant research findings.

The primary mechanism of action for this compound involves its ability to form reversible covalent bonds with specific enzyme active sites, particularly those of proteases and kinases. This interaction leads to the inhibition of these enzymes, which play crucial roles in various cellular processes, including cell signaling and metabolism . The boronic acid moiety is particularly effective in targeting the catalytic serine residues within the active sites of these enzymes, thereby blocking their function and altering cellular pathways.

1. Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including prostate and breast cancer cells. The compound's structural features allow it to act as a pharmacophore in drug design, targeting specific pathways involved in tumor growth and metastasis .

2. Enzyme Inhibition

The compound has been studied for its inhibitory effects on several enzymes:

  • Proteases : It has shown potential as an inhibitor of serine proteases, which are implicated in cancer progression and inflammation.
  • Kinases : Its activity against kinases suggests a role in modulating signaling pathways that are often dysregulated in cancer .

3. Antimicrobial Activity

This compound has also been evaluated for its antibacterial properties. It demonstrates effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's ability to disrupt bacterial biofilms further enhances its therapeutic potential .

Table 1: Summary of Biological Activities

Activity TypeSpecific ActionReference
AnticancerInhibits proliferation in prostate cancer cells,
Enzyme InhibitionBlocks serine proteases and kinases,
AntimicrobialEffective against resistant bacterial strains ,

Notable Research Studies

  • Anticancer Study : A study demonstrated that this compound inhibited the growth of prostate cancer cell lines with an IC50 value indicating significant potency .
  • Enzyme Interaction Analysis : Detailed structure-activity relationship (SAR) studies revealed that modifications to the compound's structure enhanced its binding affinity to target enzymes, improving its efficacy as an inhibitor .
  • Antimicrobial Evaluation : In a series of experiments, the compound was tested against multiple strains of Pseudomonas aeruginosa, showing promising results in disrupting biofilm formation, which is crucial for treating chronic infections .

Q & A

Q. How is this compound integrated into proteasome inhibitor design?

  • Methodological Answer : The boronic acid acts as a reversible covalent inhibitor, targeting catalytic threonine residues in the proteasome. Structure-activity relationship (SAR) studies involve:
  • Co-crystallization with the 20S proteasome to map binding interactions.
  • Modifying the aryl scaffold to enhance potency and selectivity over serine proteases.
  • Assessing cytotoxicity in multiple myeloma cell lines (e.g., RPMI-8226) via MTT assays .

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